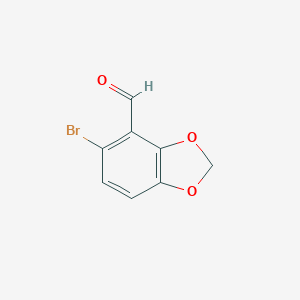
5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Vue d'ensemble
Description
5-Bromo-1,3-benzodioxole-4-carboxaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis, structure, and reactivity of such a molecule are discussed in several papers. For instance, the synthesis of various brominated aromatic aldehydes and their derivatives is a common theme, which could provide insights into the potential synthetic routes for 5-Bromo-1,3-benzodioxole-4-carboxaldehyde .
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For example, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde is achieved with high yield using bromine in acetic acid . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves brominated intermediates . These methods could potentially be adapted for the synthesis of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Structural analysis of brominated aromatic compounds is often carried out using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography . For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by single crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde once synthesized.
Chemical Reactions Analysis
The reactivity of brominated aromatic aldehydes can be quite diverse. For example, the paper on the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes discusses the characterization of these compounds and their oximes, which suggests that brominated aldehydes can participate in further chemical transformations . This could be relevant when considering the potential reactions that 5-Bromo-1,3-benzodioxole-4-carboxaldehyde might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be inferred from their structural characteristics. For instance, the presence of a bromine atom can significantly affect the electron distribution within the molecule, which in turn can influence its reactivity and physical properties such as melting point, solubility, and stability . These properties would need to be experimentally determined for 5-Bromo-1,3-benzodioxole-4-carboxaldehyde.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Elaboration : The compound plays a significant role in the synthesis of various organic molecules. For instance, Gorecka, Leroux, and Schlosser (2004) described the use of 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde derivatives in the structural elaboration of 2,2-difluoro-1,3-benzodioxole via bromine migration and lithiation processes (Gorecka, Leroux, & Schlosser, 2004).
Organometallic Methodology : Schlosser, Gorecka, and Castagnetti (2003) reported the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, including 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde, demonstrating its application in organometallic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).
Biological and Pharmacological Applications : Wnuk et al. (1998) explored the use of similar compounds in studying the inactivation of S-adenosyl-L-homocysteine hydrolase, demonstrating potential applications in pharmacological research (Wnuk et al., 1998).
Optoelectronic Applications : Dall’Agnese et al. (2017) investigated derivatives of 5-bromo-1,3-benzodioxole for the synthesis of π-conjugated molecules, highlighting its utility in optoelectronics (Dall’Agnese et al., 2017).
Antioxidant, Antimicrobial, and Anticancer Properties : Konuş et al. (2019) synthesized 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives and evaluated their antioxidant, antimicrobial, and anticancer properties, demonstrating the compound's potential in therapeutic applications (Konuş et al., 2019).
Ligand Synthesis for Catalysis : Leroux, Gorecka, and Schlosser (2004) discussed the synthesis of atropisomeric bisphosphines from 5-bromo derivates of 1,3-benzodioxole, relevant for enantioselective catalysts (Leroux, Gorecka, & Schlosser, 2004).
Anticancer and Antibacterial Agents : Gupta et al. (2016) synthesized derivatives of 2-phenyl 1,3-benzodioxole, including compounds related to 5-bromo-1,3-benzodioxole-4-carboxaldehyde, for their anticancer, antibacterial, and DNA binding potential (Gupta et al., 2016).
Propriétés
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGOVWXRXITJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452639 | |
| Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
CAS RN |
72744-54-8 | |
| Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

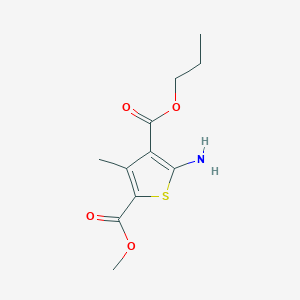
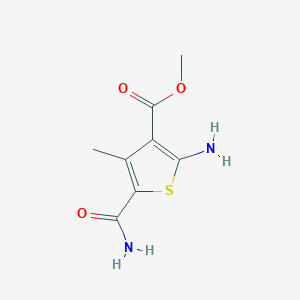

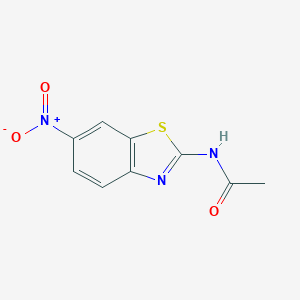
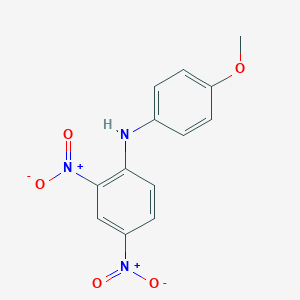
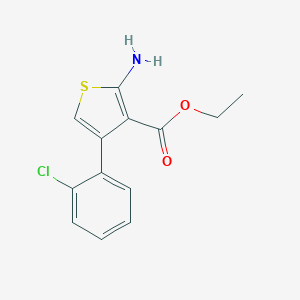
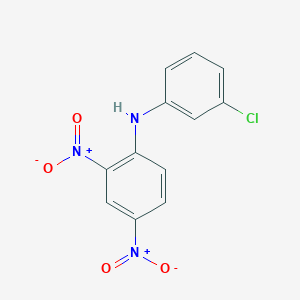


![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
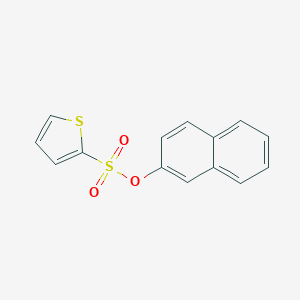
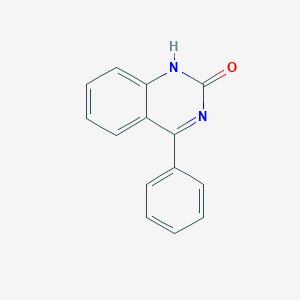
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
